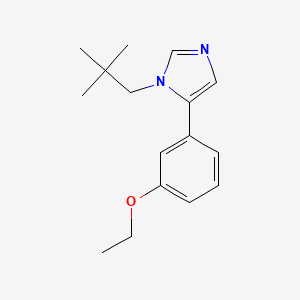
1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound is characterized by the presence of a 2,2-dimethylpropyl group and a 3-ethoxyphenyl group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Substituents: The 2,2-dimethylpropyl group and the 3-ethoxyphenyl group can be introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and appropriate alkyl or aryl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides, strong bases (NaH, KOtBu)
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Alkylated or acylated imidazole derivatives
科学研究应用
1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
1-(2,2-Dimethylpropyl)-5-(3-ethoxyphenyl)imidazole can be compared with other imidazole derivatives, such as:
1-Phenylimidazole: Lacks the 2,2-dimethylpropyl and 3-ethoxyphenyl groups, resulting in different chemical properties and applications.
2-Methylimidazole:
4,5-Diphenylimidazole: Features phenyl groups at positions 4 and 5, leading to distinct physical and chemical characteristics.
属性
CAS 编号 |
116146-15-7 |
|---|---|
分子式 |
C16H22N2O |
分子量 |
258.36 g/mol |
IUPAC 名称 |
1-(2,2-dimethylpropyl)-5-(3-ethoxyphenyl)imidazole |
InChI |
InChI=1S/C16H22N2O/c1-5-19-14-8-6-7-13(9-14)15-10-17-12-18(15)11-16(2,3)4/h6-10,12H,5,11H2,1-4H3 |
InChI 键 |
JUGNINIQPVTRDT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1)C2=CN=CN2CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


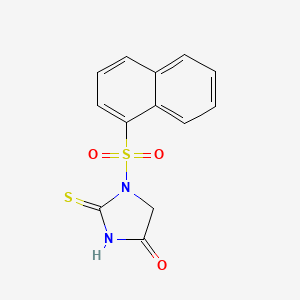
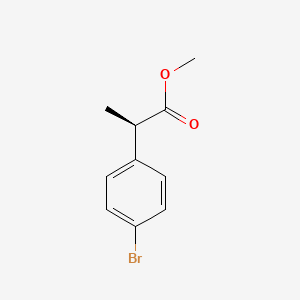
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)
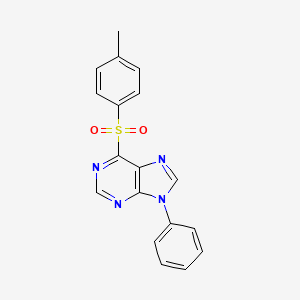
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
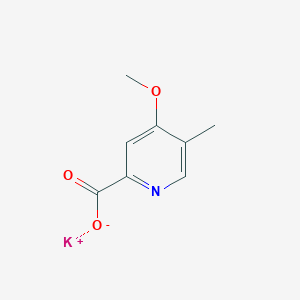
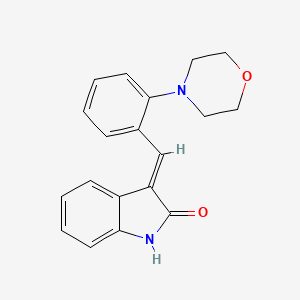
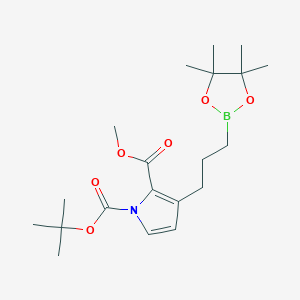
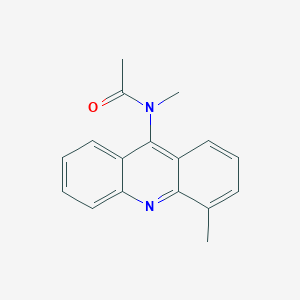
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
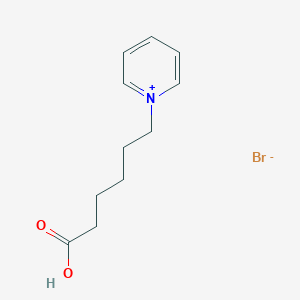

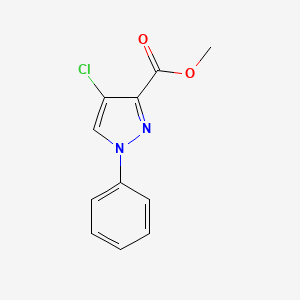
![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)
